molecular formula C15H13Cl2NO2S B2748851 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide CAS No. 339107-21-0

2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide

Cat. No.: B2748851
CAS No.: 339107-21-0
M. Wt: 342.23
InChI Key: ZLXCGWMSHRPMNL-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide is a chemical compound with the CAS Number 339107-21-0 and the molecular formula C15H13Cl2NO2S . It has a molecular weight of 342.25 g/mol . This acetamide derivative features a sulfinyl (S=O) bridge, a key structural component that may influence its physicochemical properties and biological interactions, making it a compound of interest in various research fields. The specific research applications and mechanism of action for this compound are not detailed in the available literature. Researchers are investigating sulfonyl- and sulfinyl-linked acetamide derivatives for various potential activities; similar compounds have been explored as building blocks in medicinal chemistry and as potential enzyme inhibitors . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[(2-chlorophenyl)methylsulfinyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2S/c16-12-6-2-1-5-11(12)9-21(20)10-15(19)18-14-8-4-3-7-13(14)17/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXCGWMSHRPMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)CC(=O)NC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide typically involves the reaction of 2-chlorobenzyl chloride with sodium sulfinate to form the sulfinyl intermediate. This intermediate is then reacted with 2-chlorophenylacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Key Findings and Implications

Oxidation State : Sulfinyl derivatives balance polarity and steric effects, offering intermediate properties between sulfanyl and sulfonyl analogs.

Substituent Effects : Chloro groups enhance electron-withdrawing effects and metabolic stability, while heterocycles (e.g., indole, triazole) improve target specificity in drug design.

Synthetic Efficiency : Microwave-assisted synthesis (e.g., ) achieves higher yields (~75%) compared to traditional reflux methods .

Biological Activity

2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide is a compound of interest in medicinal chemistry due to its unique sulfinyl group and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H13Cl2NO2SC_{15}H_{13}Cl_2NO_2S. The sulfinyl group contributes to its reactivity and possible interactions with biological targets.

PropertyValue
Molecular FormulaC₁₅H₁₃Cl₂NO₂S
Molecular Weight334.23 g/mol
CAS Number339107-21-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction may influence cellular pathways related to oxidative stress and apoptosis, contributing to its biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases, which are critical for programmed cell death. The mechanism involves the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), leading to cell death.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antibacterial effects of the compound revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, indicating a promising therapeutic potential.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
  • Cancer Cell Line Study : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, highlighting its potential as an anticancer agent.
    Concentration (µM)Cell Viability (%)
    0100
    1080
    2550
    5020

Comparative Analysis

When compared to structurally similar compounds such as 2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide , the sulfinyl variant demonstrates enhanced reactivity and biological activity. The presence of the sulfinyl group allows for specific interactions with molecular targets that are not observed in sulfanyl analogs.

CompoundAntimicrobial ActivityAnticancer Activity
This compoundYesYes
2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamideLimitedMinimal

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves sulfinyl group introduction via oxidation of a sulfide intermediate. Key steps include:

Sulfoxide formation : Use oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C .

Acetamide coupling : React the sulfinyl intermediate with 2-chloroaniline using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, acetonitrile/water gradient). Adjust stoichiometry (1.2:1 molar ratio of oxidant to sulfide) to minimize over-oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

  • Answer :

  • 1H/13C NMR :
  • Sulfinyl proton (SO) resonance at δ 2.8–3.2 ppm (doublet, J = 12–14 Hz) .
  • Acetamide carbonyl (C=O) at ~168–170 ppm in 13C NMR .
  • IR Spectroscopy : Confirm sulfinyl (S=O) stretch at 1020–1070 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
  • Mass Spectrometry : Look for [M+H]+ ion at m/z 369.0 (calculated for C₁₅H₁₂Cl₂NO₂S) with fragmentation peaks at m/z 183 (chlorobenzyl fragment) .

Advanced Research Questions

Q. How do conformational variations in the sulfinyl-acetamide moiety influence biological activity, and what analytical methods resolve these structural dynamics?

  • Answer : The sulfinyl group’s stereochemistry (R/S configuration) and intramolecular hydrogen bonding (N–H⋯O=S) modulate receptor binding.

  • X-ray Crystallography : Resolves antiperiplanar conformation of the S=O and N–H groups (torsion angle ~ −67°), which stabilizes the active conformation .
  • Docking Studies : Use Schrödinger Suite or AutoDock to correlate sulfinyl orientation with kinase inhibition (e.g., EGFR or JAK2 targets) .
  • Variable-Temperature NMR : Detect rotamer populations in solution (e.g., coalescence temperature analysis in DMSO-d₆) .

Q. How can researchers address contradictions in biological activity data across different studies?

  • Answer : Discrepancies may arise from purity issues, assay conditions, or stereochemical variations. Mitigation strategies include:

  • Purity Validation : Use HPLC-MS (≥95% purity threshold) and elemental analysis .
  • Enantiomeric Resolution : Separate R/S sulfinyl isomers via chiral chromatography (Chiralpak AD-H column, heptane/ethanol 90:10) .
  • Standardized Assays : Replicate antimicrobial testing (e.g., MIC against S. aureus ATCC 25923) in triplicate using CLSI guidelines .

Q. What computational approaches are recommended to predict the compound’s metabolic stability and toxicity?

  • Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
  • Lipophilicity : LogP ~2.8 (optimal for blood-brain barrier penetration) .
  • CYP450 inhibition : Screen for CYP3A4/2D6 interactions via docking .
  • Metabolite Identification : Simulate phase I oxidation (e.g., sulfoxide-to-sulfone conversion) using Schrödinger’s BioLuminate .

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